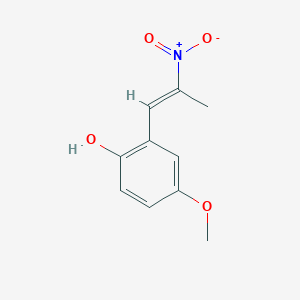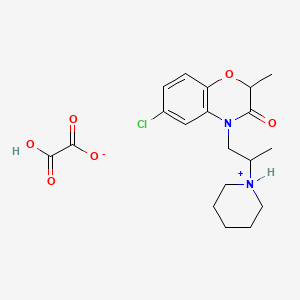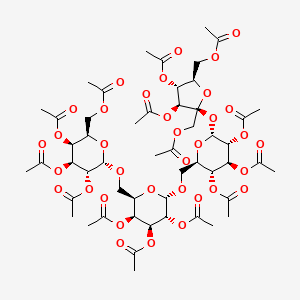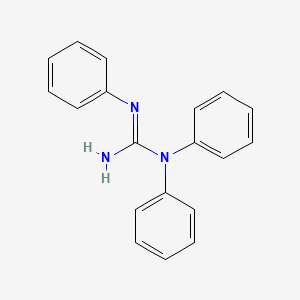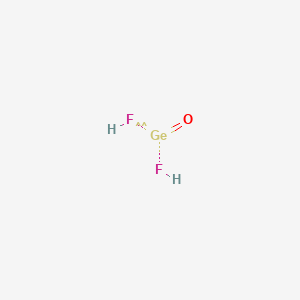![molecular formula C11H9ClN4O4 B13767074 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione CAS No. 5193-92-0](/img/structure/B13767074.png)
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione typically involves multiple steps. One common method includes the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . This is followed by further substitution reactions to introduce the 2-chloro-6-nitrophenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
化学反应分析
Types of Reactions
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Common reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
科学研究应用
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
作用机制
The mechanism of action of 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
相似化合物的比较
Similar Compounds
6-chloro-2,4-diaminopyrimidine: A precursor in the synthesis of the compound.
2-chloro-6-nitrophenyl derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a 2-chloro-6-nitrophenyl group makes it a valuable compound for further research and development .
属性
CAS 编号 |
5193-92-0 |
|---|---|
分子式 |
C11H9ClN4O4 |
分子量 |
296.66 g/mol |
IUPAC 名称 |
6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9ClN4O4/c12-7-2-1-3-8(16(19)20)6(7)5-13-9-4-10(17)15-11(18)14-9/h1-4H,5H2,(H3,13,14,15,17,18) |
InChI 键 |
TZDQNVYJEWYSSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



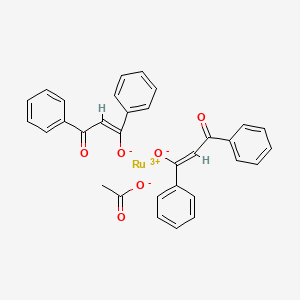
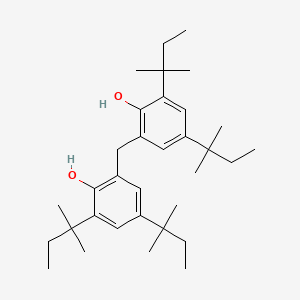
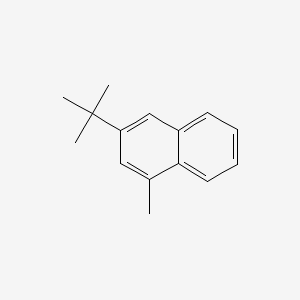
![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)

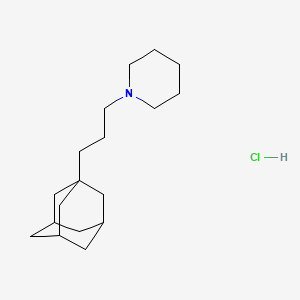
![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)
